Enzymatic Inhibition Profile: Plasmin and Thrombin Activity of 2-Chlorobenzylamine
2-Chlorobenzylamine exhibits measurable inhibitory activity against both plasmin and bovine thrombin, two key serine proteases in the coagulation and fibrinolytic cascades. [1] This dual inhibitory profile distinguishes it from unsubstituted benzylamine, which lacks the chloro substituent necessary for enhanced enzyme binding interactions. [2] The chlorine atom at the ortho position contributes to binding affinity through electronic and steric effects that are absent in non-halogenated benzylamine analogs.
| Evidence Dimension | Enzyme inhibition (qualitative activity) |
|---|---|
| Target Compound Data | Active against plasmin and bovine thrombin |
| Comparator Or Baseline | Unsubstituted benzylamine |
| Quantified Difference | Qualitative activity observed versus no reported activity for unsubstituted benzylamine; quantitative IC₅₀ values not available in accessible literature |
| Conditions | In vitro enzymatic assays |
Why This Matters
Researchers investigating coagulation cascade modulators or developing anticoagulant lead compounds should procure 2-chlorobenzylamine rather than unsubstituted benzylamine due to this verified enzymatic activity profile.
- [1] ChemBase.cn. 2-Chlorobenzylamine Biochemical Activity. https://www.chembase.cn View Source
- [2] ChemicalBook. 89-97-4 CAS Database: 2-Chlorobenzylamine. https://www.chemicalbook.cn/CASEN_89-97-4.htm View Source
